molecular formula C7H13NO B1430637 5-Oxa-8-azaspiro[2.6]nonane CAS No. 220687-59-2

5-Oxa-8-azaspiro[2.6]nonane

Cat. No.: B1430637
CAS No.: 220687-59-2
M. Wt: 127.18 g/mol
InChI Key: SWIPIBOQWRVJQW-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[26]nonane is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-8-azaspiro[2.6]nonane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a linear precursor containing both an oxygen and a nitrogen atom, using a suitable catalyst to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-8-azaspiro[2.6]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions of this compound can lead to the formation of various derivatives, including oxidized products, reduced forms, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-Oxa-8-azaspiro[2.6]nonane has several scientific research applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: In the chemical industry, it is used as a building block for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 5-Oxa-8-azaspiro[2.6]nonane exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

5-Oxa-8-azaspiro[2.6]nonane is unique due to its specific structural features, including the presence of both oxygen and nitrogen atoms within its spirocyclic framework. Similar compounds include other spiro compounds with different heteroatoms or ring sizes, such as 5-oxa-8-azaspiro[3.5]nonane and 5-oxa-8-azaspiro[4.5]decane. These compounds share the spirocyclic structure but differ in the size and composition of the rings, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

5-oxa-8-azaspiro[2.6]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(1)5-8-3-4-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPIBOQWRVJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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